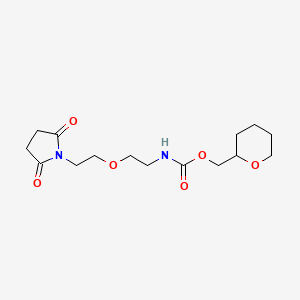

(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

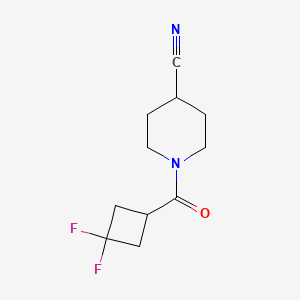

“(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid” is a compound that includes the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a fundamental tool in organic synthesis, used to protect labile or reactive functional groups from interfering in subsequent steps of a synthesis . It is particularly useful for protecting amines during a synthesis .

Synthesis Analysis

The Fmoc group can be installed using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), also frequently called 9-fluorenylmethyl chloroformate . Fmoc-Cl is prepared by treating 9-fluorenylmethanol with phosgene (COCl2) . An alternative to Fmoc-Cl is the corresponding 9-fluorenylmethyl azidoformate, which is made via the reaction of Fmoc-Cl with sodium azide (NaN3) .Molecular Structure Analysis

The molecular structure of the Fmoc group includes a fluorenyl ring attached to a carbonyl group . The empirical formula of the Fmoc group is C15H11ClO2 .Chemical Reactions Analysis

The detachment of the Fmoc group from the amino group is widely performed in chemical synthesis reactions . This process can be promoted by water in microdroplets, which can reduce the energy barrier for the lone H transfer of the Fmoc group .Physical And Chemical Properties Analysis

The Fmoc group is a white to off-white crystalline powder . It has a melting point of 62–64 ºC and is insoluble in water .科学的研究の応用

(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid: , also known as (S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)oxazolidine-4-carboxylic acid, is a compound with several scientific research applications. Here is a comprehensive analysis focusing on unique applications:

Microdroplet Reactions

Research has shown that aqueous microdroplets can trigger unique chemical reactions. The Fmoc group, when attached to amino acids, can be detached in charged microdroplets, a process that does not occur in bulk solution. This property is utilized to promote reactions in microdroplet environments .

Self-Assembly and Material Fabrication

The Fmoc group’s inherent hydrophobicity and aromaticity facilitate the self-assembly of modified amino acids and short peptides. This feature is exploited for the fabrication of functional materials, including hydrogels and nanofibers, which have applications in tissue engineering and drug delivery systems .

作用機序

Target of Action

The compound is a derivative of the 9-fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis .

Mode of Action

The Fmoc group is known for its self-assembly features and potential applications due to its inherent hydrophobicity and aromaticity . It can promote the association of building blocks, such as amino acids and short peptides . The Fmoc group can be detached from the amino group in the presence of water in microdroplets, reducing the energy barrier for the lone H transfer .

Biochemical Pathways

The detachment of the fmoc group from the amino group can trigger organic reactions , potentially affecting various biochemical pathways.

Pharmacokinetics

The inherent hydrophobicity and aromaticity of the fmoc moiety may influence these properties .

Result of Action

The detachment of the Fmoc group from the amino group can trigger organic reactions . This could potentially lead to various molecular and cellular effects, depending on the specific reactions and the biochemical pathways they affect.

Action Environment

Environmental factors, such as the presence of water in microdroplets, can influence the action of this compound . Water can reduce the energy barrier for the lone H transfer of the Fmoc group and promote its detachment from the amino group . This suggests that the compound’s action, efficacy, and stability could be influenced by the specific environmental conditions in which it is used.

Safety and Hazards

将来の方向性

The Fmoc group has shown distinct potential for applications due to its inherent hydrophobicity and aromaticity . It can promote the association of building blocks, opening opportunities for triggering organic reactions . It has been used in the fabrication of functional materials and has potential for further applications in areas such as peptide synthesis and the separation of optical isomers .

特性

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c21-18(22)17-10-24-11-20(17)19(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYLELYAJPYNSB-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)

![6-(2-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2935955.png)

![1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole](/img/structure/B2935957.png)

![(2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B2935958.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935961.png)

![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2935964.png)

![N-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2935967.png)